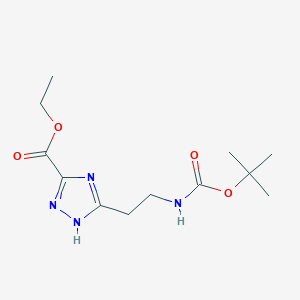

ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate

Descripción

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Propiedades

IUPAC Name |

ethyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4/c1-5-19-10(17)9-14-8(15-16-9)6-7-13-11(18)20-12(2,3)4/h5-7H2,1-4H3,(H,13,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIKYYKWWMJANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.

Introduction of the Boc-Protected Amine: The Boc-protected amine is introduced through a nucleophilic substitution reaction. This step often involves the use of tert-butyl chloroformate and an appropriate amine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions include oxidized triazole derivatives, reduced alcohols, and substituted amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate has the following characteristics:

- Molecular Formula : C11H18N4O4

- Molecular Weight : 270.29 g/mol

- CAS Number : 1909347-70-1

The compound features a triazole ring, which is significant in many pharmacological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit antimicrobial properties. This compound has been explored for its potential to inhibit the growth of various bacterial strains. Studies suggest that modifications in the triazole structure can enhance antimicrobial efficacy against resistant strains.

Anticancer Properties

Compounds containing triazole rings have shown promise in anticancer research. This compound may act as a scaffold for developing new anticancer agents. Preliminary studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that triazole derivatives can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Role in Drug Design

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features allow for the modification of pharmacokinetic properties, making it an essential component in drug design efforts aimed at improving bioavailability and reducing toxicity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with minimal cytotoxicity to human cells. |

| Study B | Anticancer Properties | Showed induction of apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of CYP450 enzymes, suggesting implications for drug-drug interactions. |

Mecanismo De Acción

The mechanism of action of ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The Boc-protected amine can be deprotected under acidic conditions, allowing the free amine to interact with various biological targets.

Comparación Con Compuestos Similares

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: This compound is a serine derivative and shares the Boc-protected amine group.

Tertiary Butyl Esters: These compounds also contain the tert-butoxycarbonyl group and are used in similar synthetic applications.

The uniqueness of this compound lies in its combination of the triazole ring and the Boc-protected amine, making it a versatile intermediate in organic synthesis.

Actividad Biológica

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 1909347-70-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiangiogenic therapies. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 284.31 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1,2,4-triazole derivatives with tert-butoxycarbonyl (Boc) protected amines. This method allows for the introduction of the Boc group, which enhances the stability and solubility of the resulting compound.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds containing the 1,2,4-triazole scaffold. For instance, research has shown that derivatives of 3-amino-1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. A study reported that compounds with a similar triazole core demonstrated promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 13.6 ± 0.3 | Apoptosis |

| Compound B | CCRF-SB (Leukemia) | 112 ± 19 | Cell Cycle Arrest |

| Ethyl Triazole | Various | TBD | TBD |

Antiangiogenic Activity

In addition to its anticancer properties, this compound has been implicated in antiangiogenic activity. Angiogenesis is a critical process in tumor growth and metastasis. The compound's ability to inhibit angiogenesis suggests it may be beneficial in combination therapies aimed at treating cancer .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their anticancer and antiangiogenic properties. The study highlighted that modifications to the triazole structure significantly influenced biological activity. For example, introducing specific aryl groups enhanced both cytotoxicity and antiangiogenic effects across various cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.